molecular formula C18H19FN2O3 B12459017 N-butyl-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide

N-butyl-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide

Cat. No.: B12459017
M. Wt: 330.4 g/mol
InChI Key: LBFJLXKFGFNUFL-UHFFFAOYSA-N
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Description

N-butyl-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound features a complex structure with a fluorophenyl group, a pyridinyl group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Amide Bond: This can be achieved by reacting a carboxylic acid derivative with an amine. For instance, the reaction between 4-fluorobenzoyl chloride and N-butylamine in the presence of a base like triethylamine.

    Introduction of the Pyridinyl Group: This step might involve the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the amide and a pyridinyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic steps but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide would depend on its specific application. For instance:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactions: The compound may act as a catalyst or reactant, facilitating or undergoing specific chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-3-(4-chlorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide
  • N-butyl-3-(4-methylphenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide

Uniqueness

N-butyl-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.

Properties

Molecular Formula

C18H19FN2O3

Molecular Weight

330.4 g/mol

IUPAC Name

N-butyl-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C18H19FN2O3/c1-2-3-11-20-18(24)16(21-12-5-4-6-15(21)22)17(23)13-7-9-14(19)10-8-13/h4-10,12,16H,2-3,11H2,1H3,(H,20,24)

InChI Key

LBFJLXKFGFNUFL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(C(=O)C1=CC=C(C=C1)F)N2C=CC=CC2=O

Origin of Product

United States

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